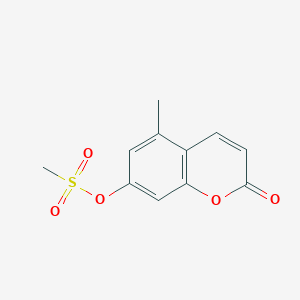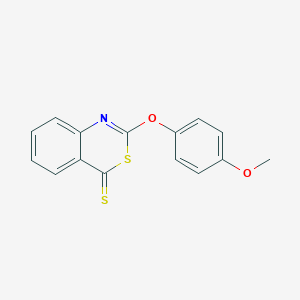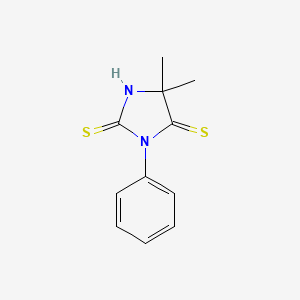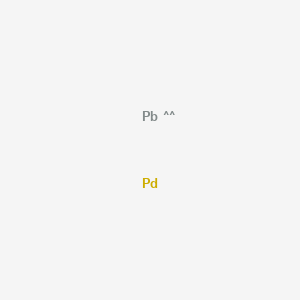
Lead;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead;palladium is a compound that combines the properties of lead and palladium. Lead is a heavy metal with the symbol Pb and atomic number 82, known for its malleability and low melting point . Palladium, with the symbol Pd and atomic number 46, is a precious metal known for its catalytic properties and resistance to tarnish . The combination of these two elements results in a compound with unique chemical and physical properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lead;palladium compounds typically involves the use of palladium-catalyzed reactions. One common method is the Suzuki-Miyaura reaction, which involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, this compound compounds are often produced through the reduction of palladium salts with lead. This process involves the use of lead acetate and palladium chloride, which are mixed in an aqueous solution. The resulting mixture is then heated to promote the reduction reaction, leading to the formation of this compound compounds. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Lead;palladium compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form lead oxide and palladium oxide. This reaction typically occurs in the presence of oxygen at elevated temperatures.
Reduction: These compounds can be reduced back to their metallic forms using reducing agents such as hydrogen gas.
Substitution: this compound compounds can undergo substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen gas, elevated temperatures.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Various ligands, solvents like acetonitrile or tetrahydrofuran.
Major Products Formed
Oxidation: Lead oxide, palladium oxide.
Reduction: Metallic lead, metallic palladium.
Substitution: New this compound complexes with different ligands.
Scientific Research Applications
Lead;palladium compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which lead;palladium compounds exert their effects is primarily through their catalytic properties. Palladium in the compound can switch between different oxidation states, facilitating various chemical reactions. For example, in the Suzuki-Miyaura reaction, palladium undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product . In biological systems, this compound compounds can modulate mitochondrial functions and inhibit glycolysis, leading to anticancer effects .
Comparison with Similar Compounds
Lead;palladium compounds can be compared with other palladium-based compounds such as:
Palladium acetate: Commonly used as a catalyst in organic synthesis, but lacks the unique properties imparted by the presence of lead.
Palladium chloride: Another widely used palladium compound, but does not offer the same range of applications as this compound compounds.
Similar Compounds
- Palladium acetate
- Palladium chloride
- Palladium-phosphine complexes
This compound compounds are unique due to the combination of lead’s malleability and palladium’s catalytic properties, making them valuable in a wide range of applications.
Properties
CAS No. |
62228-94-8 |
|---|---|
Molecular Formula |
PbPd |
Molecular Weight |
313 g/mol |
IUPAC Name |
lead;palladium |
InChI |
InChI=1S/Pb.Pd |
InChI Key |
RZTYOSHPZXUMFE-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



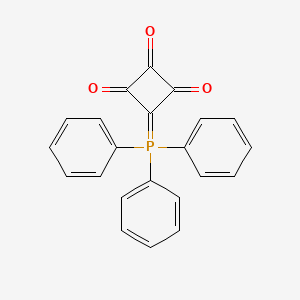
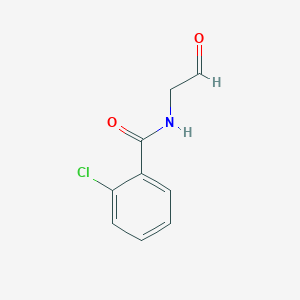
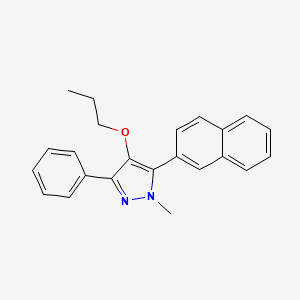
![Benzene, 1-bromo-4-[3-(4-methylphenyl)-1,2-propadienyl]-](/img/structure/B14552847.png)
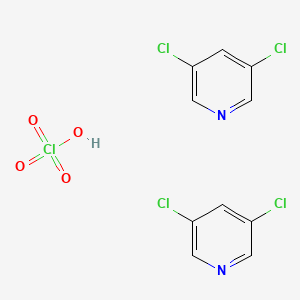

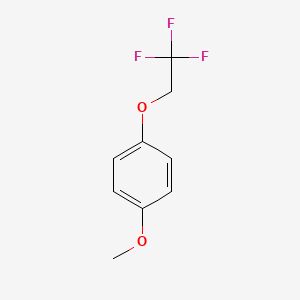
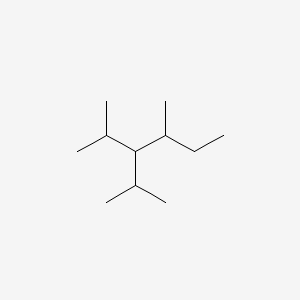
![2-{[5-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14552908.png)
